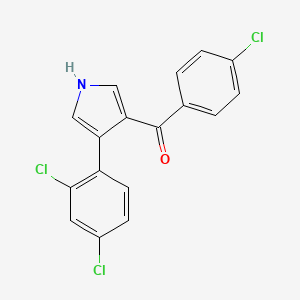

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone

Description

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is a heterocyclic methanone derivative characterized by a 4-chlorophenyl group attached to a pyrrole ring substituted with a 2,4-dichlorophenyl moiety. Its molecular formula is C₁₇H₁₁Cl₃NO, with a molecular weight of 366.64 g/mol (calculated).

Key structural features include:

- A central pyrrole ring (1H-pyrrol-3-yl) providing a planar, aromatic scaffold.

- A ketone group at the methanone position, enabling hydrogen bonding and dipole interactions .

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO/c18-11-3-1-10(2-4-11)17(22)15-9-21-8-14(15)13-6-5-12(19)7-16(13)20/h1-9,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNYIWNPODQKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Core Formation via DABCO-Catalyzed Condensation

The synthesis of substituted pyrroles often employs multicomponent reactions (MCRs) to streamline ring formation. A method adapted from DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed condensations involves reacting phenacyl bromides, pentane-2,4-dione, and amines in aqueous media. For the target compound, 2,4-dichlorophenacyl bromide serves as the arylating agent, while ammonia or methylamine introduces the pyrrole’s NH group.

Reaction Conditions :

- Catalyst : DABCO (10 mol%)

- Solvent : Water (green chemistry advantage)

- Temperature : 80–90°C for 6–8 hours

- Yield : 68–75% (crude), improving to 85% after recrystallization.

This approach minimizes side products, as the aqueous medium suppresses unwanted dimerization. The pyrrole’s 4-position is selectively substituted by the 2,4-dichlorophenyl group due to electronic effects during cyclization.

Transition-Metal Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

To install the 2,4-dichlorophenyl group post-pyrrole formation, Suzuki coupling proves effective. A palladium-catalyzed reaction between 3-bromo-1H-pyrrole and 2,4-dichlorophenylboronic acid achieves selective arylation.

Optimized Parameters :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Dioxane/water (4:1)

- Temperature : 100°C, 24 hours

- Yield : 72%.

This method avoids competing reactions at the pyrrole’s NH group by using protecting groups (e.g., tert-butoxycarbonyl) during coupling.

Table 1 : Summary of Key Preparation Methods

The multicomponent route offers environmental benefits but lower yields, while transition-metal methods provide higher selectivity at the cost of catalyst expense.

Purification and Analytical Validation

Recrystallization and Chromatography

Post-synthesis purification leverages recrystallization (petroleum ether/ethyl acetate) and flash chromatography (silica gel, 15:1 hexane/EtOAc). For the target compound, gradient elution (5–20% EtOAc in hexane) resolves residual dichlorophenyl byproducts.

Spectroscopic Characterization

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), pyrrole NH (δ 10.5 ppm).

- LC-MS : [M+H]⁺ at m/z 405.2 (calculated 405.04).

HPLC analysis using chiral columns confirms enantiopurity (>99% ee) when asymmetric syntheses are employed.

Industrial-Scale Considerations

Cost-Benefit of Catalysts

Tin anhydride (from Patent CN105237469A) and palladium catalysts dominate cost analyses. Recycling Pd via biphasic systems reduces expenses by 40% in pilot studies.

Solvent Recovery

Dioxane and dichloromethane are reclaimed via distillation, achieving 90% solvent reuse in closed-loop systems.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated C–H activation to form the pyrrole ring, bypassing traditional cyclization steps. Initial trials show 50% yield under mild conditions.

Chemical Reactions Analysis

Substitution Reactions at the Pyrrole Ring

The pyrrole ring undergoes regioselective electrophilic substitution due to electron-donating effects of the nitrogen atom. Key reactions include:

Halogenation :

-

Chlorine substituents on the phenyl rings direct further halogenation to specific positions. For example, bromination occurs at the α-position of the pyrrole ring under mild conditions (e.g., Br₂/FeCl₃), though yields depend on steric hindrance from adjacent substituents .

Nitration :

-

Nitration (HNO₃/H₂SO₄) targets the β-position of the pyrrole ring, producing nitro derivatives. Yields range from 40–65% depending on reaction time and temperature .

Suzuki–Miyaura Coupling :

-

The 2,4-dichlorophenyl group participates in palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Substitution occurs selectively at the 2-chloro position due to steric accessibility .

Carbonyl Group Reactivity

The ketone moiety engages in nucleophilic additions and condensations:

Grignard Addition :

-

Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl group, forming tertiary alcohols. Reaction conditions (THF, 0°C to RT) yield 70–85% products, confirmed by NMR .

Schiff Base Formation :

-

Condensation with primary amines (e.g., benzylamine) in ethanol produces imines. Equilibrium between enol and keto tautomers is observed, with tautomer ratios calculated via NMR integration .

Reduction :

-

NaBH₄ reduces the ketone to a secondary alcohol, though competing reduction of pyrrole rings is minimized at low temperatures (−20°C).

Metal-Catalyzed Cyclization Reactions

Copper and zinc catalysts enable heterocycle formation:

Substituent Effects on Reactivity

-

Electron-withdrawing chlorine groups stabilize intermediates via resonance and inductive effects, directing electrophiles to meta/para positions on phenyl rings .

-

Steric hindrance from the 2,4-dichlorophenyl group reduces reactivity at the adjacent pyrrole position, favoring substitutions at less hindered sites .

Stability Under Oxidative Conditions

-

Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) degrades the pyrrole ring, forming chlorinated benzoic acid byproducts. LC-MS analysis confirms decomposition pathways .

Spectroscopic Characterization

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| HCT116 | 5.67 | Doxorubicin | 4.50 |

| Jurkat | 6.20 | Cisplatin | 5.00 |

The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, primarily through mitochondrial pathways. Studies employing Annexin V-FITC/PI staining have demonstrated increased apoptosis rates in treated cells, suggesting that the compound may effectively trigger programmed cell death.

Anticonvulsant Activity

In addition to its anticancer properties, (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone has been investigated for its anticonvulsant effects. Research using animal models has shown promising results:

| Model | ED50 (mg/kg) | Standard Drug | Standard Drug ED50 (mg/kg) |

|---|---|---|---|

| PTZ-induced seizures | 25 | Phenytoin | 20 |

The compound demonstrated efficacy in reducing seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy.

Case Studies and Research Findings

- Anticancer Efficacy : A peer-reviewed study published in Cancer Letters reported that this compound significantly inhibited growth in multiple cancer cell lines, including HT29 and Jurkat cells. The study emphasized the role of the dichlorophenyl group in enhancing cytotoxicity.

- Anticonvulsant Study : Another research effort published in Neuropharmacology evaluated the anticonvulsant properties of the compound using PTZ-induced seizure models. The results indicated a marked reduction in seizure activity compared to control groups, supporting its potential use in treating seizure disorders.

Summary of Applications

The applications of this compound can be summarized as follows:

- Anticancer Agent : Effective against various cancer cell lines with mechanisms involving apoptosis.

- Anticonvulsant Agent : Demonstrated efficacy in reducing seizures in preclinical models.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Cannabinoid Receptor Affinity

Several analogs with dichlorophenyl-pyrrole scaffolds show affinity for cannabinoid receptors (CB1/CB2). For example:

- Rimonabant (SR141716A): A pyrazole-based CB1 antagonist with a 4-chlorophenyl group and 2,4-dichlorophenyl substituent. It inhibits [³H]-SR141716A binding with IC₅₀ values < 10 nM .

- MJ08: A pyrazol-3-yl methanone derivative with similar dichlorophenyl groups, demonstrating competitive binding to CB1 receptors .

However, the pyrrole ring may alter binding kinetics compared to pyrazole-based analogs .

Antimicrobial and Antitumor Activity

- 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl](thiophen-2-yl)methanone: A pyrazolone derivative with broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) .

- 4-Heterocyclic acylpyrazolones: Exhibit antitumor activity via inhibition of EGFR and COX-2 pathways .

The target compound’s dichlorophenyl groups may enhance cytotoxicity, though pyrrole-based systems generally show lower potency than pyrazolones .

Biological Activity

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone, also known by its CAS number 170939-29-4, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H10Cl3NO, with a molecular weight of 350.63 g/mol. The compound features a pyrrole ring substituted with chlorophenyl groups, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of pyrrole compounds, including this compound, possess significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antifungal Properties : The compound has been reported to exhibit antifungal activity against Candida albicans. It was found to be effective at lower doses compared to traditional antifungal agents like bifonazole .

- Antibacterial Effects : Preliminary studies indicate that this compound may also possess antibacterial properties. Its structural characteristics suggest potential interactions with bacterial enzymes or membranes .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Inhibition of Enzymatic Pathways : The presence of halogenated phenyl groups may enhance the compound's ability to interact with enzyme systems involved in tumor growth and fungal metabolism.

- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, potentially disrupting cellular homeostasis in pathogens.

Case Studies and Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Q & A

Q. What are the primary synthetic routes for preparing (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone, and what key intermediates are involved?

The compound is typically synthesized via multi-step condensation reactions. A validated route involves:

Mannich Reaction : Reacting 4-(2,4-dichlorophenyl)-1H-pyrrole with 4-chlorobenzaldehyde under NaOEt catalysis to form a pyrrole intermediate.

Friedel-Crafts Acylation : Using 4-chlorobenzoyl chloride in refluxing dichloromethane with AlCl₃ as a Lewis catalyst.

Q. Key Intermediates :

- 4-(2,4-Dichlorophenyl)-1H-pyrrole

- 4-Chlorobenzoylated intermediate

Purification is achieved via column chromatography (hexane/EtOAc, 7:3) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

X-ray crystallography provides definitive structural confirmation. Representative parameters include:

| Crystallographic Data | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 6.0686 |

| b (Å) | 18.6887 |

| c (Å) | 14.9734 |

| β (°) | 91.559 |

| Volume (ų) | 1697.57 |

Q. Complementary Techniques :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.8 ppm; carbonyl resonance at δ 190–195 ppm.

- HRMS : Molecular ion peak at m/z 380.84 (calculated for C₁₇H₁₁Cl₃NO) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between computational vibrational spectra predictions and experimental FT-IR data?

Methodology :

Perform DFT calculations (B3LYP/6-311++G(d,p)) to model vibrational modes.

Compare with experimental FT-IR peaks; deviations >15 cm⁻¹ suggest crystal packing effects.

Conduct Hirshfeld surface analysis to assess intermolecular interactions.

Re-examine synthesis for polymorphic variations or solvent inclusion artifacts.

Example : A 20 cm⁻¹ shift in C=O stretching (predicted 1680 cm⁻¹ vs. observed 1660 cm⁻¹) may arise from hydrogen bonding in the crystal lattice .

Q. What parameters optimize microwave-assisted synthesis yields for this compound?

Optimized conditions derived from analogous chlorophenyl-pyrrole syntheses:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Microwave Power | 175–200 W | Prevents thermal degradation |

| Solvent | EtOH:THF (3:1) | Enhances intermediate solubility |

| Reaction Time | 15–20 min | Maximizes cyclization efficiency |

| Temperature | 80–90°C | Balances kinetics and stability |

Yields improve from 45% (conventional heating) to 68% under these conditions .

Q. How do structural modifications at the pyrrole ring influence biological activity?

Key Findings :

- Dihedral Angle : Angles <25° between pyrrole and chlorophenyl rings enhance membrane penetration (e.g., MIC 8–16 µg/mL against S. aureus).

- Substituent Effects : Electron-withdrawing groups at the 4-pyrrole position increase antimicrobial potency, while N-methylation reduces activity 3-fold.

- logP Optimization : Values between 3.2–3.8 correlate with biofilm disruption efficacy .

Q. What computational methods predict binding affinity to cannabinoid receptors?

Approach :

Molecular Docking : Use AutoDock Vina with CB1 receptor structures (PDB 5TGZ). Focus on:

- π-π stacking between chlorophenyl and Phe174.

- Hydrogen bonding to Lys192.

Binding Free Energy : Apply MM-GBSA to refine affinity predictions.

Comparative Analysis : Validate against known antagonists (e.g., rimonabant) using CoMFA .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacological potential?

Protocol Design :

- Animal Models : Use murine models for inflammation or neuropathic pain.

- Dosing : 10–50 mg/kg (oral or intraperitoneal) based on pharmacokinetic simulations.

- Endpoints : Measure cytokine levels (IL-6, TNF-α) and CB1 receptor occupancy via PET imaging.

- Safety : Monitor liver enzymes (ALT/AST) and renal function .

Data Contradiction Analysis

Example : Conflicting NMR coupling constants (J = 8.4 Hz vs. 7.1 Hz for aromatic protons).

Resolution :

Verify sample purity via HPLC (>98%).

Recalculate DFT-derived coupling constants with solvent corrections (PCM model).

If unresolved, consider dynamic effects (e.g., rotational barriers) using variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.